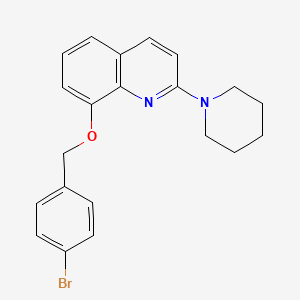
8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinoline derivatives involves the treatment of halogenated quinolines with organometallic reagents. For instance, the synthesis of 8-(dimesitylboryl)quinoline was achieved by reacting 8-bromoquinoline with n-BuLi followed by dimesitylboronfluoride . This method suggests that the synthesis of 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline could potentially involve a similar halogen-lithium exchange reaction followed by the introduction of the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be quite complex, as evidenced by the structure of the compound C27H27FN2O·0.25CHCl3, which features a piperidine ring in a chair conformation and a quinoline moiety with a screw-boat conformation . The conformational details of the piperidine and quinoline rings are crucial for understanding the overall geometry and potential reactivity of the molecule.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including coordination to metal ions. The ambiphilic molecule 8-(dimesitylboryl)quinoline forms coordination complexes with Cu(I), Ag(I), and Pd(II) through the nitrogen atom of the quinoline ring . This suggests that this compound could also form complexes with metal ions, which could be relevant for catalysis or material science applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds, such as N—H∙∙∙O, and other non-covalent interactions like C—H∙∙∙F and C—H∙∙∙N, contribute to the stability of the crystal structure of the compound C27H27FN2O·0.25CHCl3 . These interactions could also be expected in the compound this compound, affecting its solubility, melting point, and other physical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The compound 8-((4-Bromobenzyl)oxy)-2-(piperidin-1-yl)quinoline, similar in structure to various benzylated quinoline derivatives, has been a subject of research for its unique properties and applications in medicinal chemistry. In one study, a derivative with a similar structural framework demonstrated the potential for anti-leukemic activity. The compound was synthesized and characterized by various methods, including single-crystal X-ray diffraction, IR, MS, elemental analysis, and NMR. Its crystallographic data suggest detailed structural dimensions and properties (Guillon et al., 2018).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. A series of novel fluoroquinolone derivatives were synthesized and assessed using the microbroth dilution technique, showing promising antimicrobial activities against various bacterial and fungal pathogens (Srinivasan et al., 2010).
Antitumor and Antiproliferative Activities
Some derivatives of quinoline, sharing core structural similarities with this compound, have been investigated for their potential antitumor activities. For instance, certain indeno[1,2-c]quinoline derivatives were synthesized and evaluated for their antiproliferation, DNA binding affinity, and topoisomerases inhibitory activities, demonstrating promising results in inhibiting cancer cell proliferation (Tseng et al., 2010).
DNA Detection and Fluorescent Probing
Derivatives of quinoline have also been synthesized for the purpose of DNA detection, leveraging their structural characteristics for potential applications as DNA-specific fluorescent probes. This includes the synthesis and characterization of benzimidazo[1,2-a]quinolines, substituted with various nuclei, and evaluated for their binding properties to ct-DNA, revealing significantly enhanced fluorescence emission intensity (Perin et al., 2011).
Biological Evaluations and Chemoselective Synthesis
Quinoline derivatives have been synthesized for biological evaluations and chemoselective synthesis. This includes the design and synthesis of novel s-Triazinyl piperazines containing quinoline and different piperazines or piperidine substituents, which showed promising antimicrobial activity in vitro against various bacterial and fungal species (Patel et al., 2010).
Eigenschaften
IUPAC Name |
8-[(4-bromophenyl)methoxy]-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O/c22-18-10-7-16(8-11-18)15-25-19-6-4-5-17-9-12-20(23-21(17)19)24-13-2-1-3-14-24/h4-12H,1-3,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTFOLQCPJRHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Br)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)
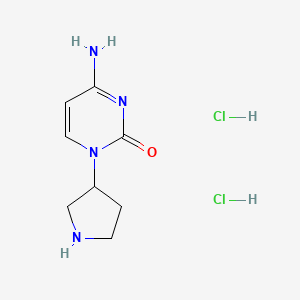
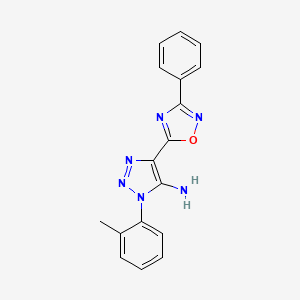
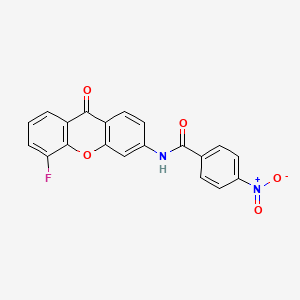
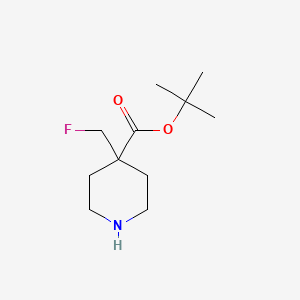
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)
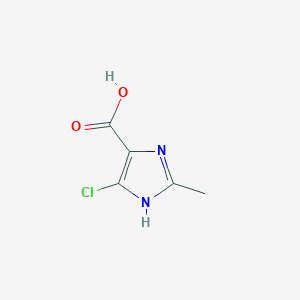
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)
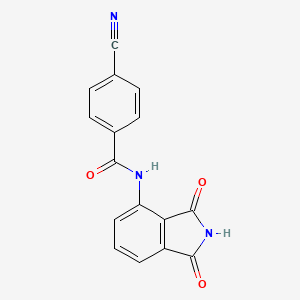
![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)

![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)
![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)